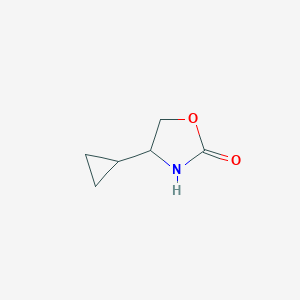

4-Cyclopropyl-1,3-oxazolidin-2-one

概要

説明

4-Cyclopropyl-1,3-oxazolidin-2-one is a derivative of oxazolidin-2-one . Oxazolidin-2-ones are a class of compounds containing a 2-oxazolidone structure. They are useful as Evans auxiliaries, which are used for chiral synthesis . Oxazolidin-2-ones are mainly used as antimicrobials .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone is achieved . A conventional new route to the novel oxazolidin-2-one derivatives having two substituents on N-3 and C-4 in the oxazolidin-2-one ring was established with racemic b-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis

The molecular formula of 4-Isopropyl-1,3-oxazolidin-2-one is C6H11NO2 . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .Chemical Reactions Analysis

Oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .Physical and Chemical Properties Analysis

The average mass of 4-Isopropyl-1,3-oxazolidin-2-one is 129.157 Da .科学的研究の応用

Synthetic Organic Chemistry

The oxazolidin-2-one ring, including derivatives such as 4-Cyclopropyl-1,3-oxazolidin-2-one, is highly valued in synthetic organic chemistry for its versatility. It serves as a cyclic carbamate skeleton, rare in natural products but widespread in synthesis due to its utility as chiral auxiliaries in asymmetric synthesis. Additionally, oxazolidinones are employed as protective groups for 1,2-aminoalcohol systems, highlighting their broad application in constructing complex molecular architectures (Zappia et al., 2007).

Environmental Applications

The capacity of this compound derivatives to facilitate the chemical fixation of CO2 represents a promising avenue for environmental applications. A study demonstrated that these compounds could be synthesized through a cycloaddition reaction of propargylic alcohols with primary amines and CO2 under mild, solvent-free conditions. This process offers an eco-friendly approach to utilizing CO2, a significant greenhouse gas (Jingxiu Xu et al., 2011).

作用機序

Target of Action

The primary targets of 4-Cyclopropyl-1,3-oxazolidin-2-one are bacteria, particularly those that cause infections. The compound belongs to the class of oxazolidin-2-ones, which are known for their antibacterial activity . These compounds have been found to be effective against multidrug-resistant Gram-positive bacteria .

Mode of Action

This compound interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex, a key component in the protein synthesis process . This unique mechanism of action is what sets oxazolidin-2-ones apart from other classes of antibacterial agents .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects various biochemical pathways within the bacterial cell. Since proteins play a crucial role in numerous cellular processes, their synthesis’s disruption can lead to the cessation of vital functions, ultimately leading to the death of the bacteria .

Result of Action

The result of the action of this compound is the effective killing of bacteria. By inhibiting protein synthesis, the compound prevents bacteria from carrying out essential life processes, leading to their death . This makes this compound a potentially effective treatment for bacterial infections.

Safety and Hazards

Despite a great deal of efforts that have been made both from academia and industry to find new oxazolidin-2-one based compounds with improved potency, significant activity against linezolid-resistant strains, and improved safety profile, especially with regard to the elimination of the reversible myelosuppressive effects .

将来の方向性

The development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers, which uses a combination of an asymmetric aldol and a modified Curtius procedure to undergo an effective intramolecular cyclization . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone . Ultimately, this convenient platform would provide a promising method for the early phases of drug discovery .

生化学分析

Biochemical Properties

The 1,3-oxazolidin-2-one nucleus, which is a part of 4-Cyclopropyl-1,3-oxazolidin-2-one, is known to interact with various enzymes and proteins . Specific interactions of this compound with biomolecules have not been reported yet.

Cellular Effects

They are known to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazolidin-2-ones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxazolidin-2-ones are known to be involved in various metabolic pathways .

特性

IUPAC Name |

4-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-7-5(3-9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDGXKCSTUMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

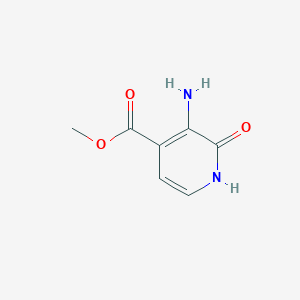

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1425709.png)

![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)